(6-Methylquinolin-3-yl)methanol
Overview
Description
“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . Its IUPAC name is (6-methyl-3-quinolinyl)methanol . The compound has a molecular weight of 173.21 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(6-Methylquinolin-3-yl)methanol” is 1S/C11H11NO/c1-8-2-3-11-10 (4-8)5-9 (7-13)6-12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a quinoline core with a methyl group at the 6th position and a methanol group at the 3rd position.
Physical And Chemical Properties Analysis
“(6-Methylquinolin-3-yl)methanol” has a melting point of 86-88 degrees Celsius . It is a powder at room temperature .
Scientific Research Applications
General Information
“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . It has a molecular weight of 173.21 and its IUPAC name is (6-methyl-3-quinolinyl)methanol . It is usually in the form of a powder .
Potential Application in Photocatalysis
One potential application of “(6-Methylquinolin-3-yl)methanol” could be in the field of photocatalysis . In a study, a bio-transformation of the ZnMn2O4 gel was employed to introduce highly-ordered modulation during melamine pyrolysis . This process reorganized traditional carbon nitride into crossed C3N4 monolayers, simultaneously engineering an auspicious Z-schematic system . The study showed that this system exhibited unsurpassed activity, achieving complete levofloxacin detoxification under visible-light irradiation .
Potential Application in Group-14 Chemistry
“(6-Methylquinolin-3-yl)methanol” could potentially be used in the field of group-14 chemistry . Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials . This is a potential application and further research is needed to confirm the role of “(6-Methylquinolin-3-yl)methanol” in this process .
Potential Application in Methanol Production
While not specific to “(6-Methylquinolin-3-yl)methanol”, methanol itself has a wide range of applications . When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions . Methanol is used to fuel our cars and trucks, marine vessels, boilers, cookstoves and kilns, among a growing list of market applications .
Potential Application in Group-14 Chemistry
“(6-Methylquinolin-3-yl)methanol” could potentially be used in the field of group-14 chemistry . Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials . This is a potential application and further research is needed to confirm the role of “(6-Methylquinolin-3-yl)methanol” in this process .
Potential Application in Methanol Production
While not specific to “(6-Methylquinolin-3-yl)methanol”, methanol itself has a wide range of applications . When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions . Methanol is used to fuel our cars and trucks, marine vessels, boilers, cookstoves and kilns, among a growing list of market applications .
Safety And Hazards
Future Directions
The future directions for “(6-Methylquinolin-3-yl)methanol” and its derivatives could involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
(6-methylquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJHDIJKKAWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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